molecular formula C22H20ClN5OS B6546224 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 896308-72-8

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6546224
CAS No.: 896308-72-8
M. Wt: 437.9 g/mol
InChI Key: HUTKMIBTNUPABO-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a triazole core substituted with a sulfanyl group, a 4-chlorophenyl moiety, and a pyrrole ring. The acetamide group at the 3-position is further functionalized with a 2,3-dimethylphenyl substituent. The synthesis typically involves alkylation of triazole-thione precursors followed by Paal-Knorr condensation to introduce the pyrrole fragment . Key spectral data (e.g., IR, HRMS) and crystallographic studies (using SHELX programs) confirm its structural integrity .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-6-5-7-19(16(15)2)24-20(29)14-30-22-26-25-21(17-8-10-18(23)11-9-17)28(22)27-12-3-4-13-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKMIBTNUPABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.

  • Molecular Formula : C21H20ClN4OS
  • Molecular Weight : 408.9039 g/mol
  • CAS Number : 896309-62-9
  • Structure : The compound features a triazole ring linked to a chlorophenyl group and a pyrrole moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown activity against various bacterial strains:

CompoundBacterial Strains TestedActivity
Triazole Derivative AStaphylococcus aureus, E. coliModerate
Triazole Derivative BEnterococcus faecalisStrong
Target CompoundVarious Gram-positive and Gram-negative bacteriaPending further study

In a study evaluating the antimicrobial effects of various triazoles, compounds with similar structures were found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of triazole derivatives have been investigated in cancer models. A specific study focused on a related triazole compound showed promising results against melanoma cells:

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity against melanoma cell lines, suggesting potential as an anticancer agent.
  • Mechanism of Action : It is hypothesized that the mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses can be drawn from the behavior of similar compounds:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
  • Oxidative Stress Induction : Increased oxidative stress in target cells could lead to cytotoxic effects.

Case Studies

Several studies have been conducted on related compounds within the same chemical class:

  • Study on Antimicrobial Efficacy :
    • A series of triazole derivatives were synthesized and tested for their antibacterial properties against resistant strains.
    • Results indicated that modifications at the 5-position of the triazole ring significantly enhanced activity against resistant bacteria .
  • Cancer Cell Studies :
    • Research demonstrated that certain triazoles could induce apoptosis in various cancer cell lines, including breast and melanoma cancers.
    • The study highlighted the importance of functional groups in enhancing cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives based on substituent variations, synthesis routes, and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS (if available) Key Substituents Molecular Weight (Da) Key Spectral Data (IR, HRMS) Synthesis Route
Target Compound 4-Cl-C₆H₄, 1H-pyrrol-1-yl, 2,3-dimethylphenyl ~468.9* IR: ~1678 (C=O), ~785 (C-Cl) Paal-Knorr condensation
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Naphthalen-1-yloxy, 4-Cl-C₆H₄ 393.11 HRMS: 393.1112 [M+H]+; IR: 1678 (C=O) 1,3-Dipolar cycloaddition
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophen-2-yl, 4-F-C₆H₄, ethyl ~424.5 Not reported Alkylation of triazole-thione
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(MeS)-benzyl, phenyl, 2-Cl-C₆H₄ ~498.0 X-ray: R = 0.042 Crystallized via slow evaporation
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (477332-63-1) 4-Cl-C₆H₄, 4-Me-C₆H₄, 3,4-F₂-C₆H₃ ~501.9 Not reported Suzuki coupling

*Calculated based on molecular formula.

Key Findings :

Chlorophenyl groups are conserved in most analogs (e.g., 6m, 477332-63-1) for improved membrane permeability . N-Aryl acetamide variations (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) modulate electronic effects and steric hindrance, impacting receptor binding .

Synthetic Routes: The target compound employs Paal-Knorr condensation for pyrrole attachment, whereas analogs like 6m use 1,3-dipolar cycloaddition for triazole formation . Suzuki-Miyaura coupling is utilized in CAS 477332-63-1 to introduce biaryl systems .

Physicochemical Properties :

  • Crystallinity : Derivatives like exhibit high crystallinity (R factor = 0.042), suggesting stability, while the target compound’s amorphous nature (if applicable) may affect solubility.
  • Molecular Weight : The target compound (~468.9 Da) falls within the optimal range for oral bioavailability, similar to 6m (393.11 Da) but smaller than 477332-63-1 (~501.9 Da) .

Naphthalene-containing derivatives (e.g., 6m) show enhanced antimicrobial potency due to extended aromatic systems .

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